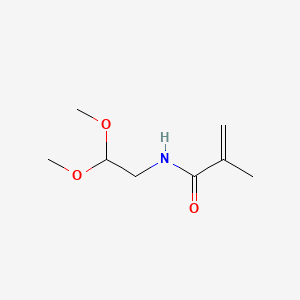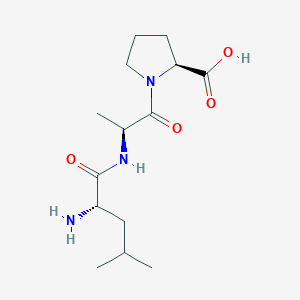
4-Sec-butoxybenzoic acid
Vue d'ensemble
Description
4-Sec-butoxybenzoic acid, also known as p-sec-Butyloxybenzoic acid, is a compound with the molecular formula C11H14O3 . It has an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da .
Molecular Structure Analysis
The molecular structure of 4-Sec-butoxybenzoic acid consists of 11 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The compound has freely rotating bonds, and its polar surface area is 37 Å .Physical And Chemical Properties Analysis
4-Sec-butoxybenzoic acid has a density of 1.1±0.1 g/cm³, a boiling point of 287.9±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 55.7±3.0 kJ/mol and a flash point of 136.7±16.2 °C .Applications De Recherche Scientifique
Thermochemical Properties
- Study on Alkoxybenzoic Acids' Energetics : 4-Sec-butoxybenzoic acid has been investigated for its thermochemical properties, particularly in the context of alkoxy chains in benzoic acid derivatives. The study measured the molar enthalpy of formation in different states (crystalline and gaseous) to understand the structural contributions to the energetics of such compounds (Silva, Ferreira, & Maciel, 2010).
Environmental and Biological Impact
- Hydrolysis in Skin Microsomes and Cytosol : Research on parabens, which are esters of 4-hydroxybenzoic acid (structurally related to 4-sec-butoxybenzoic acid), explored their dermal absorption and hydrolysis. The study compared the metabolism of parabens in human and minipig skin to assess their disposition and potential toxicity (Jewell et al., 2007).
Analytical Methods in Pharmaceutical Research
- HPLC Determination of Imidazoles : A study developed an HPLC method for determining imidazole anti-infective drugs, demonstrating the application of analytical chemistry in pharmaceuticals. Although not directly about 4-Sec-butoxybenzoic acid, it reflects the broader scope of chemical analysis in drug research (Ali et al., 2020).
Metabolism Studies
- Metabolism of Benoxinate : This study investigated the metabolism of benoxinate (which contains a similar butoxybenzoic structure) in humans. Such research is crucial for understanding how the body processes compounds with benzoic acid derivatives (Kasuya, Igarashi, & Fukui, 1987).
Applications in Food and Cosmetics
- Determination of Preservatives : A study developed a method for determining preservatives, including esters of p-hydroxybenzoic acid, in various products. This indicates the relevance of such compounds in everyday consumer products (Ochiai et al., 2002).
Scientific Research Applications of 4-Sec-butoxybenzoic Acid
Thermochemical Properties
- Thermochemical Research on Alkoxybenzoic Acids : A study investigated the thermochemical properties of 4-n-alkoxybenzoic acids, including 4-butoxybenzoic acid. This research focused on understanding the enthalpic effects of introducing an alkoxy chain at the 4-position of the benzoic acid ring. The findings are significant for understanding the structural contributions to the energetics of these substituted benzoic acids. (Silva, Ferreira, & Maciel, 2010)
Environmental and Biological Impact
- Hydrolysis of Parabens : Research on parabens, which are structurally related to 4-sec-butoxybenzoic acid, focused on their hydrolysis by carboxylesterases in skin microsomes and cytosol from humans and minipigs. This study is relevant for understanding the metabolism and potential toxicity of these compounds following dermal exposure. (Jewell et al., 2007)
Analytical Methods in Pharmaceutical Research
- HPLC Determination of Imidazoles : A study developed an HPLC method for the determination of imidazole anti-infective drugs, showcasing the application of analytical chemistry in pharmaceutical research. This reflects the broader relevance of chemical analysis in drug research, applicable to compounds like 4-Sec-butoxybenzoic acid. (Ali et al., 2020)
Metabolism Studies
- Metabolism of Benoxinate : Investigating the metabolism of benoxinate, a compound containing a similar butoxybenzoic structure, this study provides insights into how the body processes compounds with benzoic acid derivatives. (Kasuya, Igarashi, & Fukui, 1987)
Propriétés
IUPAC Name |
4-butan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-3-8(2)14-10-6-4-9(5-7-10)11(12)13/h4-8H,3H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMFDJQAHNDLEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408631 | |
| Record name | 4-sec-butoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Sec-butoxybenzoic acid | |
CAS RN |
104097-41-8 | |
| Record name | 4-sec-butoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1-Propanesulfonic acid, 3-[ethyl(3-hydroxy-4-nitrosophenyl)amino]-](/img/structure/B1353046.png)

![2-[2-[4-(1,2-Diphenylbut-1-enyl)phenoxy]ethyl-methylamino]ethanol](/img/structure/B1353049.png)

